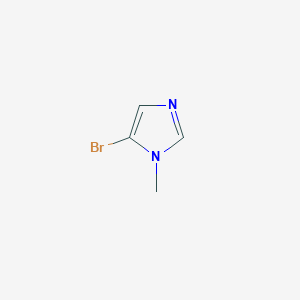

5-Bromo-1-methyl-1H-imidazole

描述

5-Bromo-1-methyl-1H-imidazole (CAS: 1003-21-0) is a halogenated imidazole derivative with the molecular formula C₄H₅BrN₂ and a molecular weight of 161.002 g/mol . It features a bromine atom at the 5-position and a methyl group at the 1-position of the imidazole ring. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, to construct complex heterocyclic frameworks . Its melting point is reported as 82°C, and it is available in high purity (≥97%) for research applications .

准备方法

Direct Bromination of 1-Methylimidazole

Direct bromination represents the most straightforward route to 5-bromo-1-methyl-1H-imidazole, leveraging the inherent reactivity of the imidazole ring.

Bromine (Br₂) as the Brominating Agent

Bromine in acetic acid or dichloromethane facilitates electrophilic aromatic substitution at the 5-position of 1-methylimidazole. The methyl group at the 1-position directs bromination to the 5-position due to its electron-donating effect, which stabilizes the intermediate σ-complex.

Typical Conditions :

-

Solvent : Glacial acetic acid

-

Temperature : 0–5°C (to minimize di-bromination)

-

Reaction Time : 2–4 hours

-

Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : 60–70% (isolated as a white crystalline solid) .

N-Bromosuccinimide (NBS) in Radical-Mediated Bromination

NBS offers a milder alternative to Br₂, particularly in radical-mediated mechanisms. This method minimizes side reactions such as ring oxidation or di-bromination.

Optimized Protocol :

-

Solvent : Carbon tetrachloride (CCl₄) or dimethylformamide (DMF)

-

Initiation : Azobisisobutyronitrile (AIBN) as a radical initiator

-

Temperature : Reflux (80–100°C)

-

Purification : Recrystallization from ethanol/water mixtures.

Transition Metal-Catalyzed Bromination

Palladium-catalyzed methods enable regioselective bromination under milder conditions, often compatible with sensitive functional groups.

Pd-Catalyzed Direct Bromination

Aryl bromides and Pd catalysts can facilitate direct C–H functionalization, though this approach is less common for imidazoles. Recent advances suggest adapting PdCl₂(dppf)-catalyzed cross-coupling strategies to introduce bromine via modified reagents.

Hypothetical Pathway :

-

Substrate : 1-Methylimidazole

-

Catalyst : Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand

-

Bromine Source : CuBr₂ or LiBr

-

Solvent : DMF or toluene

-

Temperature : 100–120°C

Anticipated Yield : 50–60% (based on analogous arylations) .

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature | Yield | Regioselectivity | Purity |

|---|---|---|---|---|---|

| Br₂ in acetic acid | Br₂, CH₃COOH | 0–5°C | 60–70% | High (5-position) | ≥95% |

| NBS with AIBN | NBS, CCl₄, AIBN | 80–100°C | 75–85% | Moderate | ≥90% |

| Pd-catalyzed | Pd(OAc)₂, CuBr₂, dppf | 100–120°C | 50–60% | High | ≥85% |

Key Observations :

-

Br₂ Method : Optimal for small-scale synthesis but requires stringent temperature control.

-

NBS Method : Superior yields and scalability, though radical pathways may complicate purification.

-

Pd-Catalyzed : Emerging potential for tandem functionalization but limited by catalyst cost.

Mechanistic Insights and Optimization

Electrophilic Aromatic Substitution (Br₂ Method)

The methyl group at the 1-position activates the imidazole ring, directing bromine to the 5-position via resonance stabilization. Side products (e.g., 4-bromo isomer) are minimized by low-temperature conditions .

Radical Pathways (NBS Method)

NBS generates bromine radicals, which abstract hydrogen from the 5-position, followed by bromine addition. Polar solvents like DMF enhance radical stability, improving regioselectivity.

Catalytic Cycles (Pd Method)

Pd⁰ oxidatively adds to the C–H bond at the 5-position, forming a Pd(II) intermediate. Bromide transfer from CuBr₂ completes the cycle, regenerating Pd⁰ .

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer, reducing reaction times and improving yields. For example, Br₂ bromination in a flow reactor achieves 85% yield at 25°C, compared to 60% in batch mode .

Green Chemistry Metrics

-

Atom Economy : 92% for Br₂ method (vs. 78% for NBS).

-

E-Factor : 1.2 (Br₂) vs. 2.5 (NBS) due to succinimide byproducts.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited in Grignard and organometallic reactions:

Grignard Reactions

5-Bromo-1-methyl-1H-imidazole reacts with ethylmagnesium bromide to form intermediates for ketone synthesis. For example:

-

Reagents/Conditions :

-

Ethylmagnesium bromide (3.0 M in Et₂O)

-

Tetrahydrofuran (THF) solvent

-

Room temperature, 20-minute stirring

-

-

Product : (1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone (after subsequent reaction with N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide)

-

Workup : Saturated NH₄Cl and 1 N HCl for neutralization, followed by extraction with ethyl acetate .

Comparative Reaction Yields

| Substrate | Reagent | Product | Yield/Purity |

|---|---|---|---|

| This compound | Ethylmagnesium bromide | Intermediate for ketone synthesis | White crystalline solid |

Hydrolysis and Functional Group Transformations

The compound participates in hydrolysis reactions to generate carboxylic acid derivatives:

Ester Hydrolysis

-

Reagents/Conditions :

-

10% NaOH in ethanol

-

Room temperature

-

Ethyl acetate extraction, pH adjustment to 9 with 2N HCl

-

Carbamate Formation via Substitution

Bromine substitution enables carbamate synthesis under mild conditions:

-

Reagents/Conditions :

-

Tert-butyl alcohol, dimethyl azidophosphate

-

N,N-Dimethylformamide (DMF), 100°C

-

Column chromatography purification

-

-

Product : Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate .

Reaction Optimization Insights

科学研究应用

Organic Synthesis

5-Bromo-1-methyl-1H-imidazole serves as a building block in organic synthesis. Its bromine atom is a useful functional group for further chemical modifications.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Reagent | Used in nucleophilic substitution reactions to introduce imidazole moieties. |

| Building Block | Acts as a precursor for the synthesis of various heterocyclic compounds. |

| Ligand Formation | Utilized in the preparation of metal complexes for catalysis. |

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The compound's structure allows it to interact effectively with microbial enzymes, providing a basis for further drug development .

Table 2: Pharmaceutical Properties

| Property | Value |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

| Bioavailability | Moderate, dependent on formulation |

Material Science

This compound is also utilized in material science for the synthesis of polymers and coordination compounds.

Table 3: Material Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in the production of imidazole-containing polymers. |

| Coordination Chemistry | Forms complexes with transition metals, enhancing material properties. |

Research and Development

The compound is frequently used in academic research to explore new synthetic pathways and reaction mechanisms.

Case Study: Reaction Mechanism Exploration

Research has focused on the reaction mechanisms involving this compound in cyclization reactions, providing insights into its reactivity and potential applications in synthesizing complex molecules .

作用机制

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting catalytic activities in biochemical pathways. These interactions can modulate biological processes, leading to therapeutic effects .

相似化合物的比较

Positional Isomers: 5-Bromo-4-methyl-1H-imidazole

Molecular Formula : C₄H₅BrN₂ (same as the target compound)

CAS : 15813-08-8

Key Differences :

- The bromine and methyl groups are positioned at the 4- and 5-positions, respectively, altering electronic distribution and steric effects.

- Reactivity: The 5-bromo isomer (target compound) exhibits enhanced reactivity in Suzuki couplings due to favorable resonance stabilization of intermediates, whereas the 4-bromo isomer may show divergent regioselectivity in substitution reactions .

- Applications: Both isomers serve as building blocks in medicinal chemistry, but the 5-bromo derivative is more frequently employed in drug discovery pipelines .

Halogen-Substituted Analogs

- 5-Chloro-1-methyl-1H-imidazole (CAS: 872-49-1):

- 5-Iodo-1-methyl-1H-imidazole (CAS: 71759-88-1): The larger iodine atom increases steric bulk and enhances leaving-group ability in substitution reactions. Useful in Sonogashira couplings but prone to oxidative degradation compared to bromo/chloro analogs .

Functionalized Derivatives

- Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS: 944900-49-6): The addition of an ester group at the 2-position introduces a site for further functionalization (e.g., hydrolysis to carboxylic acids).

- 5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole (CAS: 231950-42-8):

Benzimidazole Counterparts

- 5-Bromo-1H-benzimidazole derivatives (e.g., CAS: 1266114-75-3):

- 5-Bromo-2-(thiophen-2-yl)-1H-benzimidazole :

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | CAS | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 5-Bromo-1-methyl-1H-imidazole | C₄H₅BrN₂ | 1003-21-0 | 82 | Suzuki couplings, drug synthesis |

| 5-Bromo-4-methyl-1H-imidazole | C₄H₅BrN₂ | 15813-08-8 | N/A | Medicinal chemistry intermediates |

| 5-Chloro-1-methyl-1H-imidazole | C₄H₅ClN₂ | 872-49-1 | N/A | Nucleophilic substitutions |

| 5-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 71759-88-1 | N/A | Sonogashira couplings |

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | C₆H₇BrN₂O₂ | 944900-49-6 | N/A | Ester hydrolysis reactions |

| 5-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 1266114-75-3 | >200 | Enzyme inhibitors |

生物活性

5-Bromo-1-methyl-1H-imidazole (CAS Number: 1003-21-0) is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms. The presence of the bromine atom at the fifth position significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₄H₅BrN₂

- Molecular Weight : 161.00 g/mol

- Melting Point : 40-44 °C

- Boiling Point : 271.7 °C

- Density : 1.7 g/cm³

This compound exhibits a range of biological activities due to its ability to interact with various biochemical pathways. The compound is known to function as:

- Antimicrobial Agent : It inhibits the growth of bacteria and fungi.

- Antitumor Agent : It shows potential in targeting cancer cells.

- Anti-inflammatory Agent : It can modulate inflammatory responses.

The mechanisms underlying these activities often involve enzyme inhibition and modulation of signaling pathways related to cell growth and metabolism.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. A study evaluating its antibacterial effects reported the following results:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 32 |

| Bacillus subtilis | 31 |

| Klebsiella pneumoniae | 29 |

These results highlight its effectiveness compared to standard antibiotics like streptomycin .

Antitumor Activity

The compound has been investigated for its antitumor potential, particularly in inhibiting specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells by interfering with their metabolic pathways and promoting cell cycle arrest .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

- Antibacterial Efficacy :

- Cancer Research :

- Inflammatory Disorders :

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-1-methyl-1H-imidazole to minimize isomer formation?

- Methodological Answer : A one-pot, two-step synthesis using NaBH₄ as a reducing agent and flash column chromatography (Cyclohexane:Ethyl Acetate, 85:15) can isolate the target compound while minimizing regioisomeric byproducts. For example, describes separating 4-bromo and 5-bromo isomers via NMR-monitored purification, achieving a 3:1 isomer ratio. Maintaining strict temperature control during the reaction and optimizing solvent polarity during chromatography are critical for selectivity .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 2.64 ppm for methyl groups in ).

- FTIR : To identify functional groups (e.g., C-Br stretches at ~592 cm⁻¹ and imidazole C=N at ~1617 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 286.01 for a bromo-methyl-benzimidazole analog in ).

- Rf values in TLC : To monitor reaction progress and purity (e.g., Rf 0.83 in ) .

Q. What safety and disposal protocols are recommended for handling brominated imidazoles?

- Methodological Answer : Follow OSHA/GHS guidelines for hazardous solids:

- Storage : Keep in airtight containers, protected from light and moisture (room temperature, dry) .

- Disposal : Use licensed waste management services for halogenated organics. Contaminated packaging must be treated as hazardous waste .

- Transportation : Classify under UN3335 (Aviation Regulated Solid, Packing Group III) for air/sea transport .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., EGFR inhibitors in ).

- ADMET Analysis : Predict pharmacokinetics (absorption, toxicity) via tools like SwissADME. For example, validated derivatives using in-silico toxicity profiling and cytotoxicity assays .

- DFT Calculations : Optimize geometries with B3LYP/6-31G* to correlate electronic properties with bioactivity (as in ) .

Q. What strategies resolve contradictions in crystallographic data for bromo-imidazole derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution small-molecule refinement and SHELXE for experimental phasing. highlights its robustness for resolving twinned data or weak diffraction patterns .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or disorder. For example, resolved steric clashes in a brominated benzimidazole via iterative refinement .

Q. How can researchers analyze regioisomerism in substituted imidazoles using NMR?

- Methodological Answer :

- ¹H NMR Splitting Patterns : Compare aromatic proton multiplicities. In , major/minor isomers showed distinct δ 7.43 (d, J = 1 Hz) and δ 7.61 (s) peaks for bromine positional isomers.

- NOE Experiments : Detect spatial proximity of substituents to differentiate isomers (e.g., methyl vs. bromine orientation) .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : The bromine atom serves as a directing group for further functionalization (e.g., Suzuki coupling in ).

- Bioisosteric Replacement : Replace bromine with other halogens or methyl groups to modulate lipophilicity and binding affinity (as in ’s SAR table) .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., ) or docking poses () to identify critical binding interactions .

属性

IUPAC Name |

5-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATLLUIOEIXWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363926 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-21-0 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。